1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 334.1 g/mol. This compound is primarily used in research settings due to its potential biological activity and unique structural characteristics. It is classified as an organic compound, specifically a substituted pyrrolidine derivative, which includes a thiophene moiety and a bromine substituent.
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride involves several key steps:
The synthetic route can be optimized for yield and purity using various reaction conditions, including solvent selection and temperature control.
The molecular structure of 1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride can be represented using several chemical notation systems:
InChI=1S/C9H13BrN2S.2ClH/c10-7-3-9(13-6-7)5-12-2-1-8(11)4-12;;/h3,6,8H,1-2,4-5,11H2;2*1H
C1CN(CC1N)CC2=CC(=CS2)Br.Cl.Cl
This compound features a pyrrolidine ring connected to a thiophene ring via a methylene bridge, with two hydrochloride groups indicating it exists as a dihydrochloride salt in solution.
The reactivity of 1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride can be explored through various chemical reactions:
These reactions are important for its potential applications in medicinal chemistry and material science.
The purity of commercially available samples is usually around 95%, which is crucial for reliable experimental results.
1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride has several potential applications in scientific research:
This compound represents an interesting target for further studies aimed at understanding its biological effects and optimizing its chemical properties for various applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: